2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common method includes the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is often carried out under reflux conditions with appropriate solvents and catalysts to facilitate the formation of the desired heterocyclic ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the heterocyclic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes such as cell cycle progression and apoptosis . The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar heterocyclic structure and have been studied for their anticancer and enzymatic inhibitory activities.
Pyrazolo[3,4-d]pyrimidines: Known for their potential as CDK2 inhibitors and their cytotoxic activities against various cancer cell lines.
Uniqueness
2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is unique due to its combination of functional groups and the presence of the thiophene ring, which may confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
The compound 2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS Number: 899746-54-4) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anticancer properties and other pharmacological effects.
The molecular formula of the compound is C23H22N2O3S, with a molecular weight of approximately 406.5 g/mol. The structure features a complex arrangement that includes a benzo[e]pyrazolo framework, which is known for diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The following general steps outline the synthetic pathway:
- Formation of Pyrazole Derivative : Initial reactions involve the condensation of appropriate aldehydes with hydrazines to form pyrazole intermediates.
- Cyclization : Subsequent cyclization reactions are performed to introduce the benzo[e]pyrazolo structure.
- Functionalization : Final modifications include the introduction of ethoxy and methoxy groups to enhance biological activity.
Anticancer Activity
Recent studies have demonstrated significant anticancer activity against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The following table summarizes the cytotoxic effects observed:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 12.5 | Induction of apoptosis |
HepG2 | 15.0 | Cell cycle arrest at G2/M phase |
HCT116 | 10.0 | Inhibition of TrKA enzyme activity |
These results indicate that the compound can effectively inhibit cancer cell proliferation through apoptosis and cell cycle modulation.
The mechanisms underlying the anticancer effects of this compound include:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in HepG2 cells, disrupting normal cell division.
- Enzyme Inhibition : The inhibition of TrKA (tropomyosin receptor kinase A) suggests potential pathways for targeted therapy in neurotrophic tumor contexts.
Other Biological Activities
In addition to its anticancer properties, preliminary investigations have suggested anti-inflammatory and antimicrobial activities. For instance, derivatives related to this compound have shown promise in inhibiting COX enzymes, which are crucial in inflammatory responses.
Case Studies
A notable case study involved testing a series of related pyrazolo compounds in vivo and in vitro settings. The findings highlighted that modifications in the thiophene moiety significantly influenced biological efficacy.
Study Highlights:
- Study Design : Randomized controlled trials on animal models demonstrated reduced tumor sizes when treated with the compound.
- Outcome Measures : Tumor volume reduction was assessed alongside histopathological analyses showing decreased mitotic figures in treated groups.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-7-methoxy-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-27-17-9-7-15(8-10-17)19-13-20-18-5-4-6-21(26-2)22(18)28-23(25(20)24-19)16-11-12-29-14-16/h4-12,14,20,23H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWOYWYZAORXFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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